Cas no 2228602-84-2 (1-(2-Fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid)

1-(2-Fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid is a fluorinated pyridine derivative featuring a cyclobutane core with hydroxyl and carboxylic acid functional groups. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which allows for potential applications as a building block in drug discovery. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the hydroxyl and carboxyl groups provide sites for further derivatization. Its rigid cyclobutane scaffold may contribute to improved binding affinity in target interactions. The compound is typically synthesized under controlled conditions to ensure high purity, making it suitable for exploratory research and development.
1-(2-Fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid structure
2228602-84-2 structure
Product Name:1-(2-Fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
CAS No:2228602-84-2
MF:C10H10FNO3
MW:211.189706325531
CID:5757061
PubChem ID:165614625
Update Time:2025-06-08

1-(2-Fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2228602-84-2
    • EN300-1821928
    • 1-(2-fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
    • 1-(2-Fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
    • Inchi: 1S/C10H10FNO3/c11-8-7(2-1-3-12-8)10(9(14)15)4-6(13)5-10/h1-3,6,13H,4-5H2,(H,14,15)
    • InChI Key: BXXRXAZIUXPMPI-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CN=1)C1(C(=O)O)CC(C1)O

Computed Properties

  • Exact Mass: 211.06447134g/mol
  • Monoisotopic Mass: 211.06447134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 70.4Ų

1-(2-Fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1821928-0.05g
1-(2-fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228602-84-2
0.05g
$1104.0 2023-09-19
Enamine
EN300-1821928-0.1g
1-(2-fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228602-84-2
0.1g
$1157.0 2023-09-19
Enamine
EN300-1821928-0.25g
1-(2-fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228602-84-2
0.25g
$1209.0 2023-09-19
Enamine
EN300-1821928-0.5g
1-(2-fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228602-84-2
0.5g
$1262.0 2023-09-19
Enamine
EN300-1821928-1.0g
1-(2-fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228602-84-2
1g
$1315.0 2023-06-03
Enamine
EN300-1821928-2.5g
1-(2-fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228602-84-2
2.5g
$2576.0 2023-09-19
Enamine
EN300-1821928-5.0g
1-(2-fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228602-84-2
5g
$3812.0 2023-06-03
Enamine
EN300-1821928-10.0g
1-(2-fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228602-84-2
10g
$5652.0 2023-06-03
Enamine
EN300-1821928-1g
1-(2-fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228602-84-2
1g
$1315.0 2023-09-19
Enamine
EN300-1821928-5g
1-(2-fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228602-84-2
5g
$3812.0 2023-09-19

Additional information on 1-(2-Fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid

Comprehensive Overview of 1-(2-Fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 2228602-84-2)

The compound 1-(2-Fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 2228602-84-2) is a fluorinated pyridine derivative with a cyclobutane carboxylic acid backbone. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. The presence of both a fluoropyridine moiety and a hydroxycyclobutane ring makes it a versatile building block for drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.

Recent studies highlight the growing demand for fluorinated heterocycles like 1-(2-Fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid, driven by their enhanced metabolic stability and membrane permeability. Researchers are actively exploring its applications in small-molecule therapeutics, especially in oncology and CNS disorders. The compound’s carboxylic acid group allows for further derivatization, making it a valuable scaffold for structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the incorporation of a 2-fluoropyridine subunit in CAS 2228602-84-2 offers distinct advantages in hydrogen bonding interactions and electron-withdrawing effects, which are critical for modulating target binding affinity. The 3-hydroxycyclobutane fragment introduces conformational rigidity, a feature increasingly sought after in fragment-based drug design (FBDD). These attributes align with current trends in precision medicine, where molecular specificity is paramount.

Environmental and regulatory considerations also play a role in the compound’s appeal. Unlike traditional halogenated compounds, fluorinated analogs such as 1-(2-Fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid often exhibit improved biodegradability profiles. This aligns with the pharmaceutical industry’s shift toward green chemistry principles, addressing concerns about persistent organic pollutants (POPs).

Analytical characterization of CAS 2228602-84-2 typically involves HPLC-MS and NMR spectroscopy, with emphasis on purity thresholds (>98%) required for preclinical studies. The compound’s logP and pKa values are frequently discussed in ADME (Absorption, Distribution, Metabolism, Excretion) predictions, reflecting its drug-likeness potential.

In summary, 1-(2-Fluoropyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid represents a compelling case study in modern medicinal chemistry. Its dual functionality—combining fluorine’s pharmacokinetic benefits with the cyclobutane scaffold’s stereochemical control—positions it as a high-value candidate for next-generation therapeutics. As research continues, this compound may unlock novel pathways in targeted drug delivery and personalized healthcare.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm